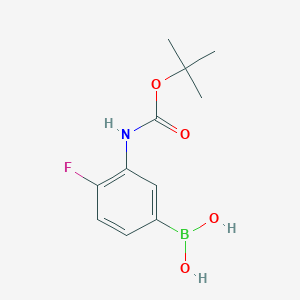

(3-((Tert-butoxycarbonyl)amino)-4-fluorphenyl)boronsäure

Übersicht

Beschreibung

The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is a type of organoboron compound. It is a solid substance with a molecular weight of 237.06 . The compound contains a boronic acid group, an amino group, and a tert-butoxycarbonyl (Boc) group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid consists of a phenyl ring with a boronic acid group, an amino group, and a tert-butoxycarbonyl group attached to it . The exact positions of these groups on the phenyl ring could not be determined from the available information. Chemical Reactions Analysis

Boronic acids, including(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds. Physical and Chemical Properties Analysis

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is a solid substance that is soluble in methanol . It has a melting point of 168 °C (dec.) .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Synthese und biologische Anwendungen

Boronsäuren und ihre Derivate, einschließlich (3-((Tert-butoxycarbonyl)amino)-4-fluorphenyl)boronsäure, haben in der medizinischen Chemie große Aufmerksamkeit erlangt. Sie werden bei der Synthese verschiedener bioaktiver Verbindungen eingesetzt, da sie die Selektivität, physikalisch-chemischen Eigenschaften und pharmakokinetischen Eigenschaften verbessern können. Insbesondere hat sich gezeigt, dass die Einführung der Boronsäuregruppe in Moleküle die vorhandenen Aktivitäten verstärkt .

Antitumoraktivität

Die Verbindung wurde auf ihre potenziellen Antitumoreigenschaften untersucht. Forschungen zeigen, dass die molekulare Modifikation mit Boronsäuregruppen zu Verbindungen mit besseren IC50-Werten als bestehende Medikamente wie Bortezomib führen kann, was darauf hindeutet, dass sie als Leitverbindungen in der Krebstherapie dienen könnten .

Antibakterielle und antivirale Aktivität

Boronsäurederivate werden auf ihre antibakterielle und antivirale Aktivität untersucht. Die einzigartigen Eigenschaften von Boronsäuren ermöglichen die Entwicklung neuer Medikamente, die resistente Bakterien- und Virusstämme angreifen können, was neue Behandlungsmöglichkeiten eröffnet .

Sensor- und Abgabesysteme

Diese Verbindungen werden auch bei der Herstellung von Sensoren und Abgabesystemen eingesetzt. Ihre chemische Struktur ermöglicht es ihnen, an verschiedene biologische Ziele zu binden, wodurch sie sich für den Einsatz in diagnostischen Werkzeugen und der gezielten Wirkstoffabgabe eignen .

Synthese von α-Aminoboronsäuren

This compound wird bei der Synthese von α-Aminoboronsäuren verwendet. Diese Verbindungen sind aufgrund ihrer stereochemischen Eigenschaften und ihrer biologischen Relevanz wichtig für die Entwicklung von Pharmazeutika und Agrochemikalien .

Computergestütztes Design für die Wirkstoffforschung

Die Verbindung wird in computergestützten Designprozessen wie kovalenten Dockingberechnungen und Molekulardynamik(MD)-Simulationen verwendet, um die Bindungseffizienz und -stabilität potenzieller Wirkstoffkandidaten vorherzusagen .

Ionische Flüssigkeiten und Recycling

Derivate von Boronsäuren werden zur Herstellung ionischer Flüssigkeiten mit spezifischen Eigenschaften verwendet. Diese ionischen Flüssigkeiten können in verschiedenen chemischen Reaktionen recycelt und wiederverwendet werden, was zu nachhaltigeren und umweltfreundlicheren chemischen Prozessen beiträgt .

Safety and Hazards

The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Wirkmechanismus

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with diols . This interaction can lead to changes in the activity of the target molecule, potentially altering its function.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a powerful tool in organic synthesis . This suggests that the compound could potentially affect pathways involving the synthesis of complex organic molecules.

Pharmacokinetics

The compound is soluble in methanol , which could potentially influence its absorption and distribution in the body

Result of Action

Given the compound’s potential involvement in suzuki-miyaura cross-coupling reactions , it could potentially play a role in the synthesis of complex organic molecules, which could have various downstream effects at the molecular and cellular level.

Action Environment

The compound is recommended to be stored at room temperature, in a cool and dark place , suggesting that light and temperature could potentially affect its stability.

Biochemische Analyse

Biochemical Properties

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom enhances the compound’s binding affinity and specificity towards certain biomolecules .

Cellular Effects

The effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Moreover, the presence of the Boc protecting group can enhance the compound’s stability and cellular uptake .

Molecular Mechanism

At the molecular level, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. The fluorine atom can enhance the compound’s binding affinity and specificity, while the Boc group can protect the amino group from unwanted reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The boronic acid group can undergo oxidation and reduction reactions, while the Boc group can be cleaved by esterases. These metabolic transformations can affect the compound’s activity and stability. Additionally, the compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation can be influenced by its physicochemical properties, such as lipophilicity and molecular size. The Boc group can enhance the compound’s cellular uptake by increasing its lipophilicity .

Subcellular Localization

The subcellular localization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus and interact with transcription factors, leading to changes in gene expression. The Boc group can also influence the compound’s localization by protecting the amino group from unwanted interactions .

Eigenschaften

IUPAC Name |

[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCCJWGXGNNJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)

![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)

![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)